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molecular formula C2H6MgO3 B099722 Magnesium acetate tetrahydrate CAS No. 16674-78-5

Magnesium acetate tetrahydrate

Cat. No. B099722
M. Wt: 102.37 g/mol
InChI Key: IONBZDGFUXRXLQ-UHFFFAOYSA-N
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Patent
US04233253

Procedure details

Into a 300 ml. flask equipped with mechanical stirrer and a condenser, and maintained under a nitrogen atmosphere, were added 21.5 grams magnesium acetate tetrahydrate and 100 ml. acetic anhydride and the mixture was heated at the reflux temperature for 3 hours. After the mixture had cooled, the liquid was drawn off and the solid dried at 40° C. under a vacuum of 0.2 mm mercury for several hours to obtain anhydrous magnesium acetate.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
magnesium acetate

Identifiers

REACTION_CXSMILES
O.O.O.O.[C:5]([O-:8])(=[O:7])[CH3:6].[Mg+2:9].[C:10]([O-:13])(=[O:12])[CH3:11].C(OC(=O)C)(=O)C>>[C:5]([O-:8])(=[O:7])[CH3:6].[Mg+2:9].[C:10]([O-:13])(=[O:12])[CH3:11] |f:0.1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with mechanical stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solid dried at 40° C. under a vacuum of 0.2 mm mercury for several hours

Outcomes

Product
Name
magnesium acetate
Type
product
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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